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Compound of Interest

Compound Name: ATTO 647

Cat. No.: B15554283

For Researchers, Scientists, and Drug Development
Professionals

These application notes provide detailed protocols and technical information for the
visualization of filamentous actin (F-actin) in fixed cells using ATTO 647 labeled phalloidin. This
probe offers exceptional brightness and photostability, making it an ideal choice for high-
resolution fluorescence microscopy and quantitative image analysis.

Introduction

Phalloidin is a bicyclic peptide toxin isolated from the Amanita phalloides mushroom, commonly
known as the death cap.[1] It exhibits a high affinity and specificity for F-actin, binding at the
interface between actin subunits and stabilizing the filament structure.[1][2] When conjugated
to fluorescent dyes, such as ATTO 647, phalloidin becomes a powerful tool for visualizing the
intricate network of actin filaments within cells.

ATTO 647 is a fluorescent label that belongs to a new generation of dyes for the red spectral
region.[3][4] It is characterized by its strong absorption, high fluorescence quantum yield, and
excellent photostability.[3][5][6] These properties, combined with its good water solubility, make
ATTO 647 phalloidin a superior reagent for actin staining in a variety of applications, including
fluorescence microscopy, and super-resolution techniques like STED and STORM.[5][7]

Quantitative Data
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The following table summarizes the key quantitative properties of the ATTO 647 dye and its
phalloidin conjugate.

Property Value Reference

ATTO 647 Dye Properties

Excitation Maximum (Aex) 647 nm [3]

Emission Maximum (Aem) 667 nm [3]

Molar Extinction Coefficient

1.2x10°M1cm-t [3][6]
(emax)
Fluorescence Quantum Yield

20% [3][6]
(nfl)
Fluorescence Lifetime (tfl) 2.4ns [31[6]
ATTO 647 Phalloidin
Conjugate
Molecular Weight ~1477 g/mol [4]

Experimental Protocols
Staining Protocol for Cultured Cells

This protocol provides a reliable method for staining F-actin in cultured cells grown on
coverslips.

Materials:

ATTO 647 Phalloidin

Methanol-free Formaldehyde (3-4% in PBS)

Phosphate-Buffered Saline (PBS), pH 7.4

Triton X-100 (0.1% in PBS) or other suitable permeabilization agent

© 2025 BenchChem. All rights reserved. 2/9 Tech Support


https://www.benchchem.com/product/b15554283?utm_src=pdf-body
https://lifesciences.danaher.com/us/en/products/sku/ad-647-35-leica.html
https://lifesciences.danaher.com/us/en/products/sku/ad-647-35-leica.html
https://lifesciences.danaher.com/us/en/products/sku/ad-647-35-leica.html
https://www.sigmaaldrich.com/deepweb/assets/sigmaaldrich/product/documents/420/544/07376dat.pdf
https://lifesciences.danaher.com/us/en/products/sku/ad-647-35-leica.html
https://www.sigmaaldrich.com/deepweb/assets/sigmaaldrich/product/documents/420/544/07376dat.pdf
https://lifesciences.danaher.com/us/en/products/sku/ad-647-35-leica.html
https://www.sigmaaldrich.com/deepweb/assets/sigmaaldrich/product/documents/420/544/07376dat.pdf
https://downloads.leica-microsystems.com/ATTO%20647/Product%20Configuration%20%26%20Tech%20Specs/ATTO_647_product_information_sheet_en.pdf
https://www.benchchem.com/product/b15554283?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15554283?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GHE Methodological & Application

Check Availability & Pricing

e Bovine Serum Albumin (BSA) for blocking (optional)

¢ Mounting Medium

Procedure:

e Cell Culture and Fixation:

o Grow cells on sterile glass coverslips to the desired confluency.

o Wash the cells twice with pre-warmed PBS.

o Fix the cells by incubating with 3-4% methanol-free formaldehyde in PBS for 10-30
minutes at room temperature.[8] It is crucial to use methanol-free formaldehyde as
methanol can disrupt the native structure of actin.[9]

o Wash the fixed cells twice with PBS.

o Permeabilization:

o Permeabilize the cells by incubating with 0.1% Triton X-100 in PBS for 5-15 minutes at
room temperature.[10] This step is essential to allow the phalloidin conjugate to access the
intracellular actin filaments.[11]

o Wash the cells three times with PBS.

o Blocking (Optional):

o To reduce non-specific background staining, an optional blocking step can be included.[8]

o Incubate the cells with 1% BSA in PBS for 20-30 minutes at room temperature.[8]

e Staining with ATTO 647 Phalloidin:

o Prepare the ATTO 647 phalloidin staining solution. A typical working concentration is
between 80-200 nM, with 100 nM being a common starting point.[11] Dilute the stock
solution in PBS (or PBS with 1% BSA).
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o Incubate the permeabilized cells with the staining solution for 30-60 minutes at room
temperature, protected from light.[10][11] The incubation can also be performed overnight

at 4°C for potentially lower background.[11][12]
o Wash the cells two to three times with PBS to remove unbound phalloidin.
e Mounting and Imaging:
o Mount the coverslips onto microscope slides using a suitable mounting medium.

o Image the stained cells using a fluorescence microscope equipped with appropriate filters
for the ATTO 647 dye (Excitation: ~647 nm, Emission: ~667 nm).

Mandatory Visualizations
Experimental Workflow for Actin Staining
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Caption: Workflow for F-actin staining with ATTO 647 Phalloidin.
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Caption: Phalloidin-dye conjugate binding to an F-actin filament.

Troubleshooting
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Problem

Possible Cause

Suggested Solution

No or Weak Signal

Inadequate permeabilization.

Ensure complete
permeabilization by using an
appropriate concentration of
detergent (e.g., 0.1-0.5%
Triton X-100) and sufficient
incubation time.

Methanol-based fixation.

Use methanol-free
formaldehyde for fixation, as
methanol denatures F-actin
and prevents phalloidin
binding.[9]

Incorrect filter set.

Verify that the microscope's
excitation and emission filters

are appropriate for ATTO 647.

Degraded phalloidin conjugate.

Store the phalloidin stock
solution at -20°C, protected
from light, and avoid repeated

freeze-thaw cycles.[10]

High Background

Insufficient washing.

Increase the number and
duration of washing steps after
fixation, permeabilization, and

staining.

Non-specific binding.

Include a blocking step with
1% BSA in PBS before
staining.[8]

Phalloidin concentration too
high.

Titrate the concentration of

ATTO 647 phalloidin to find the

optimal balance between

signal and background.

Altered Cell Morphology

Harsh fixation or

permeabilization.

Optimize fixation and
permeabilization conditions

(e.g., shorter incubation times,
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lower formaldehyde
concentration) to better

preserve cell structure.

Concluding Remarks

ATTO 647 labeled phalloidin is a high-performance probe for the visualization of F-actin. Its
superior photophysical properties and the straightforward staining protocol make it an
invaluable tool for researchers in cell biology, neuroscience, and drug discovery. By following
the detailed protocols and troubleshooting guidelines provided, researchers can achieve high-
quality, reproducible staining of the actin cytoskeleton for a wide range of imaging applications.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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 To cite this document: BenchChem. [Using ATTO 647 Labeled Phalloidin for Actin Staining:
Application Notes and Protocols]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b15554283#using-atto-647-labeled-phalloidin-for-
actin-staining]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact
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